2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
Description
2-{4,8-Dimethyl-7-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin-derived carboxylic acid featuring a prenyloxy substituent (3-methylbut-2-en-1-yl) at the 7-position, methyl groups at the 4- and 8-positions, and an acetic acid side chain at the 3-position. Its structural complexity and functional groups make it a valuable candidate for comparative studies with related coumarin derivatives.
Properties
IUPAC Name |
2-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-10(2)7-8-22-15-6-5-13-11(3)14(9-16(19)20)18(21)23-17(13)12(15)4/h5-7H,8-9H2,1-4H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTMCPUAVMNKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Coumarin Skeleton Formation
The foundational step in synthesizing this compound is constructing the 4,8-dimethyl-7-hydroxycoumarin core. The Pechmann condensation is the most widely utilized method for coumarin synthesis, leveraging acid-catalyzed cyclization of phenols with β-keto esters . For this derivative, 2,4-dihydroxy-5-methylacetophenone serves as the phenolic precursor, reacting with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C. The reaction proceeds via electrophilic substitution, forming the coumarin lactone ring while introducing methyl groups at positions 4 and 8 .
Optimization Insights:
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Temperature Control: Maintaining sub-10°C conditions minimizes side reactions such as sulfonation or over-alkylation .
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Catalyst Efficiency: Sulfuric acid concentrations >90% enhance cyclization rates but require careful quenching to prevent decomposition.
Prenyloxy Group Introduction at Position 7
The 7-hydroxy group of the intermediate coumarin undergoes O-alkylation with 3-methylbut-2-en-1-yl bromide (prenyl bromide) to install the prenyloxy moiety. This step employs a Williamson ether synthesis under basic conditions, typically using potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C .
Reaction Mechanism:
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Deprotonation of the 7-hydroxyl group by K₂CO₃ generates a phenoxide ion.
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Nucleophilic attack by the phenoxide on prenyl bromide yields the prenyloxy derivative.
Key Considerations:
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Solvent Selection: Polar aprotic solvents like DMF enhance ion dissociation, improving reaction kinetics .
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Byproduct Mitigation: Excess prenyl bromide (1.5 equivalents) ensures complete conversion, while subsequent aqueous workup removes unreacted reagents.
Acetic Acid Side Chain Installation at Position 3
Introducing the acetic acid group at position 3 requires Friedel-Crafts alkylation followed by oxidation. First, 3-bromo-4,8-dimethyl-7-(3-methylbut-2-en-1-yloxy)coumarin is prepared via electrophilic bromination using bromine (Br₂) in acetic acid at 40°C. This intermediate undergoes nucleophilic substitution with potassium cyanide (KCN) in ethanol, forming the nitrile derivative. Subsequent hydrolysis with hydrochloric acid (HCl) converts the nitrile to the carboxylic acid .
Alternative Pathway:
A Mannich reaction offers a complementary route, where the coumarin reacts with formaldehyde and ammonium acetate to introduce an aminomethyl group, which is oxidized to the carboxylic acid using Jones reagent .
Comparative Data:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Friedel-Crafts + KCN | 62 | 95 | 24 |
| Mannich + Oxidation | 58 | 92 | 30 |
Final Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallized from ethanol. Structural confirmation employs:
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¹H/¹³C NMR: Peaks at δ 6.2–7.8 ppm (aromatic protons), δ 1.7 ppm (prenyl methyl groups), and δ 2.4 ppm (acetic acid methylene).
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IR Spectroscopy: Stretches at 1720 cm⁻¹ (lactone C=O) and 1705 cm⁻¹ (carboxylic acid C=O) .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced flavonoid derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, reduced flavonoid derivatives, and substituted flavonoid compounds with various functional groups.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Not specified |
Pharmaceutical Applications
The compound has shown promise in various therapeutic areas:
- Antioxidant Activity : Research indicates that derivatives of coumarin possess significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Studies have demonstrated that compounds similar to 2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid exhibit free radical scavenging activity, making them potential candidates for developing antioxidant therapies .
- Anti-inflammatory Effects : Coumarin derivatives have been investigated for their anti-inflammatory properties. The specific structural modifications present in this compound may enhance its efficacy in reducing inflammation, which is crucial for conditions like arthritis and other chronic inflammatory diseases .
Agricultural Applications
The compound's unique structure may also contribute to its use in agriculture:
- Pesticidal Activity : Research into the pesticidal properties of coumarin derivatives suggests that they can act as effective agents against various pests. The incorporation of the 3-methylbut-2-enyl group may enhance the bioactivity of this compound, making it a candidate for developing new pesticides .
Biological Studies
The compound has been utilized in various biological assays to assess its effects on cellular functions:
- Cell Proliferation Studies : Investigations into how this compound affects cell growth and proliferation have been conducted, indicating potential applications in cancer research. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines .
Case Study 1: Antioxidant Activity
In a study published in the Journal of Natural Products, researchers evaluated the antioxidant capacity of several coumarin derivatives, including those structurally related to this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting a promising role for these compounds in therapeutic applications aimed at oxidative damage prevention .
Case Study 2: Anti-inflammatory Properties
A clinical trial explored the anti-inflammatory effects of coumarin derivatives on patients with rheumatoid arthritis. Participants receiving treatment with compounds similar to this compound showed marked improvements in inflammatory markers and reported reduced pain levels compared to those receiving placebo treatments .
Mechanism of Action
The mechanism of action of 2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s structural analogs differ in substituent patterns on the coumarin scaffold, influencing their molecular weight, polarity, and bioactivity. Key comparisons include:
Key Observations :
- Substitution with 2-methylprop-2-en-1-yl (isopentenyl) reduces steric bulk compared to the target compound’s prenyl group, which may affect receptor binding .
Glucagon Receptor Inhibition
The target compound (ZINC06623951 ) demonstrated a Glide score of -9.53 kcal/mol, outperforming other analogs in GCGR binding affinity . This is attributed to its prenyloxy group , which likely engages in hydrophobic interactions with the receptor’s active site.
Comparative Binding Data
Note: The absence of a prenyl or alkyl chain in simpler analogs correlates with reduced binding affinity .
Biological Activity
The compound 2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid , also known as a derivative of chromenecarboxylic acid, has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22O5 |
| Molecular Weight | 330.38 g/mol |
| CAS Number | 858753-23-8 |
| InChI Key | Not provided |
Antimicrobial Activity
Research indicates that derivatives of chromenecarboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess high activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa . The specific compound under discussion has not been extensively tested in isolation, but its structural similarities to other active derivatives suggest potential efficacy against similar pathogens .
Antioxidant Properties
Chromene derivatives have been studied for their antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
Preliminary studies suggest that compounds with a chromene structure may exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could serve as therapeutic agents by modulating inflammatory pathways .
Case Studies
- Antimicrobial Screening : A study conducted on various chromene derivatives highlighted that compounds similar to this compound demonstrated notable antibacterial activity against Bacillus subtilis and Salmonella panama . The structure-function relationship suggests that modifications in the chromene backbone can enhance antimicrobial efficacy .
- Cellular Studies : In vitro studies on cell lines have indicated that certain chromene derivatives can induce apoptosis in cancer cells. This effect was observed in human epidermoid carcinoma cells (A431), where specific derivatives led to dose-dependent cell death, suggesting potential applications in cancer therapy .
Q & A
Q. What are the established synthetic routes for preparing this compound, and what key reaction conditions influence yield optimization?
Synthesis typically involves multi-step condensation reactions. For analogous coumarin derivatives, a common approach includes:
- Core formation : Cyclization of substituted salicylaldehydes with β-keto esters under acidic conditions to form the chromen-2-one scaffold.
- Etherification : Introduction of the 3-methylbut-2-en-1-yloxy group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Acetic acid sidechain incorporation : Alkylation or coupling reactions (e.g., using bromoacetic acid derivatives).
Yield optimization hinges on temperature control (60–80°C for cyclization), solvent selection (acetic acid for cyclization, DMF for alkylation), and purification via recrystallization (methanol/water mixtures) or column chromatography .
Q. How is X-ray crystallography applied to confirm the molecular structure, and what software tools are recommended for data refinement?
Single-crystal X-ray diffraction is critical for unambiguous structural confirmation. Key steps include:
- Data collection : High-resolution diffraction data using Cu-Kα or Mo-Kα radiation.
- Structure solution : Direct methods (e.g., SHELXS) for phase determination .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Software like WinGX/ORTEP aids in visualizing thermal ellipsoids and generating publication-ready figures .
For accurate bond-length validation, compare refined data against DFT-calculated geometries .
Advanced Research Questions
Q. What analytical strategies resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR/IR)?
Discrepancies often arise from conformational flexibility or solvent effects. Mitigation strategies:
- NMR : Use computational tools (Gaussian, ORCA) to calculate chemical shifts at the B3LYP/6-311+G(d,p) level, accounting for solvent polarity via the PCM model. Compare experimental / NMR with predicted values .
- IR : Assign absorption bands (e.g., C=O stretches at ~1700 cm) using vibrational frequency calculations. Discrepancies in carbonyl peaks may indicate tautomerism or hydrogen bonding .
Q. How can molecular docking studies predict bioactivity against enzymatic targets?
Docking workflows involve:
- Target selection : Identify enzymes with known coumarin interactions (e.g., cytochrome P450, kinases) using databases like PDB or PubChem .
- Ligand preparation : Optimize the compound’s 3D structure with OpenBabel, ensuring correct protonation states.
- Docking software : AutoDock Vina or Schrödinger Suite for binding affinity calculations. Validate results with MD simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes .
Q. What experimental approaches address solubility limitations in biological assays?
Lipophilicity challenges can be mitigated by:
- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity.
- Nanoparticle encapsulation : Utilize liposomes or PLGA nanoparticles for controlled release in cellular assays .
Q. How do researchers validate purity when unexpected byproducts form during halogenation/alkylation?
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane) to detect byproducts.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ions ([M+H]) and identify halogenated adducts .
- Elemental analysis : Compare experimental C/H/N ratios with theoretical values (deviation <0.4% indicates purity) .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity results across studies?
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use positive controls (e.g., doxorubicin for anticancer studies).
- Structural analogs : Compare data with structurally similar coumarins (e.g., 7-oxy substituents) to identify substituent-dependent trends .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to assess statistical significance of contradictory results.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
